molecular formula C41H71N3O8 B1682375 チルジピロシン CAS No. 328898-40-4

チルジピロシン

カタログ番号 B1682375
CAS番号: 328898-40-4
分子量: 734.0 g/mol
InChIキー: HNDXPZPJZGTJLJ-ZQFISELQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tildipirosin is a veterinary antibiotic sold under the brand name Zuprevo . It is used in pigs and cattle for the treatment or control of bovine respiratory disease associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni .


Synthesis Analysis

Tildipirosin is synthesized through a series of chemical reactions. The process involves the preparation of 20-piperidyl-23-iodo-5-O-mycaminosyl-tylonolide, which is then used to prepare Tildipirosin . Another method involves dissolving tylosin phosphate in an organic solvent, adding formic acid and piperidine, and heating for reaction .


Molecular Structure Analysis

The molecular formula of Tildipirosin is C41H71N3O8 . It has a molecular weight of 734.02 .


Physical And Chemical Properties Analysis

Tildipirosin has a molecular formula of C41H71N3O8 and a molecular weight of 734.02 .

科学的研究の応用

獣医学

チルジピロシンは、現在、ウシとブタの呼吸器疾患の治療に承認されているマクロライド系抗生物質です . これは、細菌感染症の影響を大きく受けやすい家畜の罹患率と死亡率を低下させるために使用されます .

乳用ヤギにおける薬物動態

乳用ヤギにおける血漿、乳汁、体細胞のチルジピロシンの分布速度論を調査しました . チルジピロシンは、静脈内 (IV) 投与で 2 mg/kg、筋肉内 (IM) 投与および皮下 (SC) 投与で 4 mg/kg の単回用量で投与されました .

雌羊における薬物動態

臨床的に健康な雌羊に、市販の製剤を静脈内 (IV) 投与、筋肉内 (IM) 投与、および皮下 (SC) 投与した後、チルジピロシンの単回投与の分布速度論を評価しました .

乳汁汚染

投与後、チルジピロシンは血漿よりも乳汁中に 9 倍長く残存します . これは、治療された動物の乳汁生産を少なくとも 45 日間廃棄するか、乾乳期にヤギを治療する必要があることを示唆しています .

体細胞への曝露

体細胞を考慮すると、濃度時間曲線下面積 (AUC) で測定された残存時間と曝露は、血漿で得られたものよりも大幅に長くなりました . これは、チルジピロシンは細胞内濃度が高く、細胞内細菌感染症の治療に有益となる可能性があることを示唆しています。

安全性と忍容性

実験を通じて、すべての雌羊は健康であり、チルジピロシンの IV 投与、IM 投与、および SC 投与中または後に、局所または全身の副作用は観察されませんでした . これは、チルジピロシンがこれらの動物で良好な忍容性を示すことを示しています。

作用機序

Target of Action

Tildipirosin primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the process of protein synthesis within the bacterial cell.

Mode of Action

Tildipirosin, like other macrolides, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This binding prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth .

Biochemical Pathways

It is known that the drug interferes with protein synthesis, which is a vital process for bacterial survival and replication . By inhibiting this process, Tildipirosin disrupts the normal functioning of the bacteria, leading to their eventual death or growth inhibition .

Pharmacokinetics

Tildipirosin exhibits extensive distribution to the site of respiratory infection followed by slow elimination . The pharmacokinetic studies of unbound Tildipirosin in plasma were determined following subcutaneous injection of single doses of 1, 2, 4, 6, and 8 mg/kg of body weight in neutropenic lung-infected mice . The apparent volume of distribution in the steady state was 7.2 L/kg and clearance 0.64 L/h/kg . Plasma and milk half-lives were 6.2 and 58.3 h, respectively, indicating nine times longer persistence of Tildipirosin in milk than in plasma .

Result of Action

The primary result of Tildipirosin’s action is the inhibition of bacterial growth. By binding to the 23S ribosomal RNA of the 50S subunit, Tildipirosin prevents the bacteria from synthesizing essential proteins, thereby inhibiting their growth and proliferation . This leads to a reduction in the bacterial population, aiding in the resolution of bacterial infections .

Action Environment

The efficacy of Tildipirosin can be influenced by various environmental factors. For instance, stress from transportation, fatigue, anxiety, or viral infections can increase the susceptibility of cattle to bovine respiratory disease (BRD), a condition commonly treated with Tildipirosin . Furthermore, the drug’s efficacy can also be influenced by the specific characteristics of the bacterial strain, including its resistance profile . Therefore, the environment in which Tildipirosin is used can significantly impact its action, efficacy, and stability.

Safety and Hazards

Tildipirosin may cause an allergic skin reaction and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

将来の方向性

The most effective Tildipirosin dosage regimens result in reductions, relative to the bacterial number at the start of Tildipirosin treatment, of 2.24 ± 0.21 log10 CFU/lung . These results can facilitate efforts to define more rational designs of dosage regimens of Tildipirosin using classical PK/PD concepts for the treatment of respiratory diseases in pigs and cattle .

生化学分析

Biochemical Properties

Tildipirosin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis by binding to the 50S subunit of the ribosome . This interaction prevents the translocation necessary for peptide chain elongation, effectively halting bacterial growth . Tildipirosin also interacts with enzymes involved in bacterial metabolism, further enhancing its antibacterial activity .

Cellular Effects

Tildipirosin exerts its effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death . In mammalian cells, tildipirosin has been shown to have anti-inflammatory and immunomodulatory effects . It influences cell signaling pathways by modulating the production of cytokines and other inflammatory mediators . Additionally, tildipirosin affects gene expression and cellular metabolism by altering the transcriptional profile of target cells .

Molecular Mechanism

The molecular mechanism of tildipirosin involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by blocking the elongation of the peptide chain . This binding interaction is highly specific and results in the inhibition of bacterial growth. Tildipirosin also affects the expression of genes involved in bacterial metabolism and stress response, further contributing to its antibacterial activity . Additionally, tildipirosin has been shown to modulate the activity of enzymes involved in bacterial cell wall synthesis, enhancing its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tildipirosin change over time. The compound is known for its stability and slow degradation, allowing for sustained antibacterial activity . In in vitro studies, tildipirosin has been shown to maintain its efficacy over extended periods, with minimal degradation . In in vivo studies, tildipirosin exhibits long-term effects on cellular function, including sustained inhibition of bacterial growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of tildipirosin vary with different dosages in animal models. At therapeutic doses, tildipirosin effectively treats respiratory infections in cattle and swine, with minimal adverse effects . At higher doses, tildipirosin can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with higher doses leading to increased antibacterial activity but also increased risk of adverse effects .

Metabolic Pathways

Tildipirosin is involved in various metabolic pathways, including those related to bacterial metabolism and resistance mechanisms . It interacts with enzymes involved in the synthesis of bacterial cell wall components, leading to inhibition of cell wall synthesis and bacterial death . Tildipirosin also affects metabolic flux and metabolite levels in bacterial cells, further enhancing its antibacterial activity .

Transport and Distribution

Tildipirosin is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to the site of infection, with high concentrations observed in lung tissue and bronchial fluid . Tildipirosin interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . This extensive distribution allows for sustained antibacterial activity at the site of infection .

Subcellular Localization

The subcellular localization of tildipirosin is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects . Tildipirosin targets the ribosomes, inhibiting protein synthesis and leading to bacterial cell death . In mammalian cells, tildipirosin may localize to specific compartments or organelles involved in immune responses, further enhancing its anti-inflammatory and immunomodulatory effects .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tildipirosin involves the condensation of a macrolide ring with a pyrrolidine ring. The macrolide ring is derived from erythromycin A, while the pyrrolidine ring is synthesized separately and then coupled with the macrolide ring. The final product is obtained through purification and isolation techniques.", "Starting Materials": [ "Erythromycin A", "Ethyl 2-oxo-4-phenylbutanoate", "Sodium borohydride", "Sodium methoxide", "Pyrrolidine", "Methanol", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Erythromycin A is converted to its 9,10-anhydro derivative through treatment with ethyl 2-oxo-4-phenylbutanoate in the presence of sodium borohydride.", "The resulting compound is treated with sodium methoxide to form the macrolide ring.", "Pyrrolidine is synthesized separately through a multi-step reaction involving methanol, acetic acid, and hydrochloric acid.", "The pyrrolidine ring is coupled with the macrolide ring through a condensation reaction.", "The resulting product is purified through isolation techniques to obtain Tildipirosin." ] }

CAS番号

328898-40-4

分子式

C41H71N3O8

分子量

734.0 g/mol

IUPAC名

(5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34?,35-,37+,38-,39-,40-,41+/m1/s1

InChIキー

HNDXPZPJZGTJLJ-ZQFISELQSA-N

異性体SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)\C)CN4CCCCC4

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4

正規SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4

外観

Solid powder

その他のCAS番号

328898-40-4

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

20,23-dipiperidinyl-mycaminosyl-tylonolide
tildipirosin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tildipirosin
Reactant of Route 2
Reactant of Route 2
Tildipirosin
Reactant of Route 3
Tildipirosin
Reactant of Route 4
Tildipirosin
Reactant of Route 5
Tildipirosin
Reactant of Route 6
Reactant of Route 6
Tildipirosin

Q & A

Q1: How does Tildipirosin exert its antibacterial effect?

A1: Tildipirosin, a 16-membered-ring macrolide antibiotic, targets the bacterial ribosome, specifically binding to the macrolide site within the large subunit []. This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: What is the molecular formula and weight of Tildipirosin?

A3: While the provided research papers do not explicitly state the molecular formula and weight, they provide the chemical name: 20,23-dipiperidinyl-mycaminosyl-tylonolide []. This information can be used to determine the molecular formula and weight.

Q3: Have any computational methods been used to study Tildipirosin?

A4: Yes, Monte Carlo simulations were employed to predict the optimal dose regimens of Tildipirosin for treating respiratory diseases in pigs and cattle []. This approach combined pharmacokinetic data with pharmacodynamic models to estimate the drug exposure required for different levels of antibacterial activity.

Q4: How do the structural differences between Tildipirosin and other macrolides like Tylosin and Tilmicosin translate to differences in their activity?

A5: The presence of two piperidine groups in Tildipirosin, which are absent in Tylosin and Tilmicosin, contributes to its unique interactions within the ribosome's macrolide binding site []. The 23-piperidine interacts with the tunnel wall, while the 20-piperidine points towards the tunnel lumen, potentially interfering with nascent peptide chain formation []. These interactions likely contribute to Tildipirosin's distinct antibacterial profile.

Q5: What are the key pharmacokinetic features of Tildipirosin in cattle?

A6: Following a single subcutaneous injection in cattle, Tildipirosin exhibits rapid absorption, reaching a maximum plasma concentration (Cmax) of 0.7 μg/mL within 23 minutes []. It demonstrates extensive distribution to the respiratory tract, with significantly higher concentrations found in lung tissue and bronchial fluid compared to plasma []. The elimination half-life (T1/2) is relatively long, around 9 days, indicating a slow clearance from the body [].

Q6: How does Tildipirosin's pharmacokinetic profile in lung tissue and bronchial fluid differ from its plasma profile?

A7: Tildipirosin concentrations in lung tissue and bronchial fluid significantly surpass those in plasma [, ]. In lung tissue, concentrations peak at 14.8 μg/g one day post-administration and remain detectable even after 28 days []. Similarly, in bronchial fluid, the drug maintains a plateau of approximately 3.5 μg/g for the first three days, declining slowly thereafter with detectable levels until day 21 []. This sustained presence in the respiratory tract contributes to its efficacy against respiratory pathogens.

Q7: Does the route of administration impact Tildipirosin's pharmacokinetics?

A8: Yes, studies in goats demonstrate route-dependent variations in Tildipirosin's pharmacokinetics [, ]. Following intravenous administration, the volume of distribution at steady-state is 7.2 L/kg, with a plasma half-life of 6.2 hours []. Intramuscular and subcutaneous injections result in longer half-lives in whole milk and somatic cells compared to plasma, highlighting the drug's distribution and persistence in different compartments [].

Q8: What is the absolute bioavailability of Tildipirosin?

A9: The absolute bioavailability of Tildipirosin varies depending on the route of administration and the species. In cattle, the absolute bioavailability following subcutaneous injection is 78.9% []. In goats, it reaches 96.64% after subcutaneous administration []. This high bioavailability contributes to its effectiveness after parenteral administration.

Q9: Does the presence of infection alter Tildipirosin's pharmacokinetics?

A10: Research in chickens infected with Mycoplasma gallisepticum showed that infection can alter Tildipirosin's pharmacokinetic parameters []. Infected chickens exhibited lower Cmax and area under the curve (AUC) values compared to healthy chickens, while their clearance rate was significantly higher []. This suggests that the presence of infection might influence drug disposition and elimination.

Q10: What is the primary PK/PD index for Tildipirosin's antibacterial activity?

A11: Research using a murine lung infection model identified the ratio of the area under the unbound concentration-time profile over 24 h to the minimum inhibitory concentration (fAUC0-24 h/MIC) as the most relevant PK/PD index for Tildipirosin []. This index, which reflects both drug exposure and potency, effectively described the relationship between Tildipirosin exposure and its antibacterial effect against Pasteurella multocida [].

Q11: What is the impact of serum on Tildipirosin's in vitro activity against Actinobacillus pleuropneumoniae?

A13: Supplementing culture media with serum substantially enhances Tildipirosin's in vitro activity against Actinobacillus pleuropneumoniae []. This effect is likely due to the higher protein binding of Tildipirosin in the presence of serum, leading to increased drug concentrations at the target site.

Q12: How does Tildipirosin compare to other antimicrobials in treating BRD?

A15: Several studies have compared Tildipirosin's effectiveness to other antimicrobials commonly used for BRD, such as tulathromycin, tilmicosin, and florfenicol [, , , , ]. While generally effective, the comparative efficacy varies depending on the specific pathogen, study design, and outcome measures.

Q13: What are the known mechanisms of macrolide resistance in bacteria?

A16: Macrolide resistance in bacteria can arise through several mechanisms, including target site modification (mutations in the 23S rRNA gene), efflux pump mechanisms (active removal of the drug from the bacterial cell), and enzymatic inactivation (modification or degradation of the macrolide molecule) [].

Q14: Are there specific mutations in the 23S rRNA gene associated with macrolide resistance in Mycoplasma bovis?

A17: Yes, analysis of Mycoplasma bovis isolates from Canadian feedlot cattle revealed that mutations in domains II (nucleotide 748; E. coli numbering) and V (nucleotides 2059 and 2060) of the 23S rRNA gene are associated with macrolide resistance []. These mutations can affect the binding affinity of macrolides, including Tildipirosin, to the ribosome, compromising their efficacy.

Q15: What strategies have been explored to enhance Tildipirosin delivery into cells?

A19: Recognizing that Tildipirosin's efficacy against intracellular bacteria is limited by its poor membrane permeability, researchers have developed Tildipirosin-loaded xanthan gum-gelatin composite nanogels []. These nanogels, with their small size and negative charge, efficiently deliver Tildipirosin into cells via clathrin-mediated endocytosis, improving its activity against intracellular Staphylococcus aureus [].

Q16: What analytical techniques are commonly used to measure Tildipirosin concentrations in biological samples?

A16: Several analytical methods have been employed for quantifying Tildipirosin in various matrices, including:

  • High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers simplicity, speed, and cost-effectiveness for determining Tildipirosin concentrations in plasma, milk, and other biological samples [, , , , ].
  • High-performance liquid chromatography with tandem mass spectrometry detection (HPLC-MS/MS): This technique provides high sensitivity and selectivity, making it suitable for quantifying Tildipirosin in complex matrices [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。